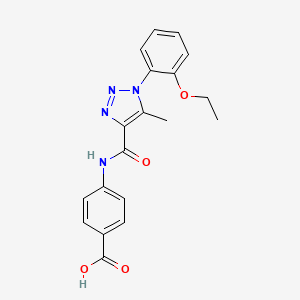

4-(1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. The benzoic acid moiety could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on its exact structure. These might include its solubility in various solvents, its melting point and boiling point, and its spectral properties .Scientific Research Applications

Antimicrobial Activities

Triazole derivatives have been explored for their antimicrobial properties. A study by Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and screened them for antimicrobial activities. Some of these compounds exhibited moderate to good activities against test microorganisms, suggesting that triazole-based compounds, including the one of interest, may hold potential as antimicrobial agents (Bektaş et al., 2007).

Luminescence Sensing

Research on lanthanide metal–organic frameworks (MOFs) using 1,2,3-triazole-containing ligands has demonstrated their utility in luminescence sensing of metal ions and nitroaromatic compounds. Wang et al. (2016) synthesized novel 3D lanthanide MOFs that exhibited selective detection capabilities, indicating that triazole derivatives can be used in developing materials for environmental monitoring and chemical sensing (Wang et al., 2016).

Synthesis and Reactivity

The synthesis and reactivity of triazole compounds have been a subject of considerable interest. For example, the work by Falsmaisim (2010) detailed the synthesis of 1,2,3-triazoles derived from 4-aminobenzoic acid, highlighting the versatility of triazole compounds in organic synthesis and the potential for creating a wide range of derivatives with varied biological activities (Falsmaisim, 2010).

Drug Development

Compounds with triazole and benzoic acid moieties are also explored for their pharmacological properties. For instance, derivatives of benzoic acid have been investigated for their potential as PPARgamma agonists, which are relevant in the treatment of type 2 diabetes and other metabolic disorders. The exploration of these compounds in drug development underscores the importance of triazole and benzoic acid derivatives in medicinal chemistry (Cobb et al., 1998).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in organisms

Mode of Action

Compounds with similar structures have been known to interact with their targets through non-covalent interactions . These interactions can result in a wide range of biological properties .

Biochemical Pathways

For instance, phenolic compounds, which share some structural similarities with the compound , are formed via the shikimate pathway in higher plants and microorganisms .

Pharmacokinetics

In silico studies of similar compounds suggest that they obey all five rules of lipinski’s rule of five with good bioavailability . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been known to exhibit potent inhibitory activities against various cancer cell lines . They have also been shown to induce apoptosis in cancer cells .

Action Environment

It is known that various factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-[[1-(2-ethoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-3-27-16-7-5-4-6-15(16)23-12(2)17(21-22-23)18(24)20-14-10-8-13(9-11-14)19(25)26/h4-11H,3H2,1-2H3,(H,20,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBFRYFMOFYFQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2438027.png)

![methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2438028.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2438029.png)

![3-bromo-4-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2438031.png)

![(2E)-1-(2H-1,3-benzodioxol-5-yl)-3-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B2438034.png)

![4-(diethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2438038.png)

![7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)